![molecular formula C9H8N2O2S2 B1270975 (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid CAS No. 300814-88-4](/img/structure/B1270975.png)
(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid
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Overview
Description
“(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid” is a biochemical compound with the molecular formula C9H8N2O2S2 and a molecular weight of 240.3 . It is also known by the IUPAC name 2-(2-amino-4-(1H-1lambda3-thiophen-2-yl)-1H-1lambda3-thiazol-5-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O2S2/c10-9-11-8(5-2-1-3-14-5)6(15-9)4-7(12)13/h1-3,14-15H,4H2,(H2,10,11)(H,12,13). The InChI key is CRZDZFWFEKNIFJ-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule using appropriate software.Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.3 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Chemical Properties
(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid and its derivatives have been synthesized and their physical and chemical properties explored. For instance, Salionov (2015) investigated the synthesis and acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which exhibit various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties (Salionov, 2015). Similarly, Safonov, Panasenko, and Knysh (2017) synthesized salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, confirming their structure using modern physical-chemical methods (Safonov, Panasenko, & Knysh, 2017).
Pharmacological Activities
The pharmacological activities of such compounds are diverse. Attimarad, Khedr, and Aldhubiab (2017) reported that certain ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates showed good anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin (Attimarad, Khedr, & Aldhubiab, 2017).
Spectral Characterization and Docking Studies
Shahana and Yardily (2020) conducted spectral characterization, DFT, and docking studies on novel compounds related to (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid. They found that these compounds exhibit interesting antibacterial activity, which was analyzed through molecular docking studies (Shahana & Yardily, 2020).
Photophysical Properties
Jachak et al. (2021) synthesized novel chromophores related to (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid, investigating their photophysical properties, viscosity, and computational study using DFT (Jachak et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
properties
IUPAC Name |
2-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c10-9-11-8(5-2-1-3-14-5)6(15-9)4-7(12)13/h1-3H,4H2,(H2,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCQCIYLMWRBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364467 |
Source
|
Record name | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |
CAS RN |
300814-88-4 |
Source
|
Record name | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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